molecular formula C11H10ClNO B8775063 1-Chloro-6-methoxy-3-methylisoquinoline CAS No. 918662-41-6

1-Chloro-6-methoxy-3-methylisoquinoline

Cat. No. B8775063
M. Wt: 207.65 g/mol
InChI Key: DNDTWMBDNYTXQG-UHFFFAOYSA-N
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Patent
US07608592B2

Procedure details

Isoquinoline-1-one 43 was dissolved in POCl3 (2.5 mL) and heated at reflux for 1h. The excess POCl3 was removed in vacuo and the residue was dissolved in CHCl3. The resulting solution was washed with 1N aq. NaOH, water and saturated ag. NaCl. Evaporation of the solvent gave crude 44 which was used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[NH:8][C:7]([CH3:14])=[CH:6]2.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)[CH:6]=[C:7]([CH3:14])[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=C(NC(C2=CC1)=O)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The excess POCl3 was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CHCl3
WASH
Type
WASH
Details
The resulting solution was washed with 1N aq. NaOH, water and saturated ag
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave crude 44 which

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC2=CC(=CC=C12)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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